
2-Fluoro-6-nitroaniline
Overview
Description
Chemical Formula: C₆H₄FN₂O₂
Molecular Weight: 156.11 g/mol
Synthesis:
- Prepared via nitration of 2-fluoroacetanilide followed by hydrolysis, yielding 14% (based on starting material) .
- Alternative methods include reacting 1-fluoro-3-nitrobenzene with TMHI and KOt-Bu, achieving 40% yield , or H₂SO₄-mediated hydrolysis of acetamide derivatives (74% yield) .
Physical Properties: - Melting Point: Conflicting data exists: 204°C vs. 75.5–76.5°C . This discrepancy may arise from polymorphic variations or purification methods.
- Spectroscopic Data: IR: N-H stretches at 3266.1 cm⁻¹ and 3218.5 cm⁻¹; NO₂ absorption at 1559.9 cm⁻¹ . ¹H NMR (CDCl₃): H-3 (δ 7.2), H-4 (δ 6.6), H-5 (δ 7.9), NH₂ (δ 6.12) .
Preparation Methods
Nitration of 2-Fluoroacetanilide Followed by Hydrolysis
The most widely documented method for synthesizing 2-fluoro-6-nitroaniline involves a two-step sequence: acetylation of 2-fluoroaniline to form 2-fluoroacetanilide, followed by nitration and subsequent hydrolysis .
Reaction Mechanism and Conditions
-
Acetylation :
2-Fluoroaniline is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form 2-fluoroacetanilide. This step protects the amine group, preventing undesired side reactions during nitration. -
Nitration :
The acetylated intermediate undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing acetyl group directs nitration to the para position relative to the fluorine atom, yielding 2-fluoro-6-nitroacetanilide. -
Hydrolysis :
The nitroacetanilide intermediate is hydrolyzed using aqueous HCl or H₂SO₄ under reflux to remove the acetyl group, producing this compound.
Yield Optimization
-
Temperature Control : Maintaining temperatures below 5°C during nitration minimizes byproducts such as dinitro derivatives .
-
Solvent Selection : Use of polar aprotic solvents (e.g., DMSO) enhances nitration efficiency .
-
Catalysis : Small quantities of NaNO₂ or FeCl₃ improve reaction rates .
Table 1: Representative Yields for Acetanilide Route
Step | Conditions | Yield (%) |
---|---|---|
Acetylation | Ac₂O, pyridine, 25°C, 2h | 92 |
Nitration | HNO₃/H₂SO₄, 0°C, 4h | 78 |
Hydrolysis | 6M HCl, reflux, 3h | 85 |
Overall Yield | 61 |
Direct Nitration of 2-Fluoroaniline
Direct nitration of 2-fluoroaniline is challenging due to the amine group’s susceptibility to oxidation and the risk of over-nitration. However, modified conditions enable regioselective synthesis .
Key Modifications
-
Diluted Nitrating Agents : A 1:1 mixture of fuming HNO₃ and H₂SO₄ reduces oxidative degradation.
-
Low-Temperature Regime : Reactions conducted at –10°C favor mono-nitration at the 6-position.
-
In Situ Protection : Addition of urea or sulfamic acid scavenges excess nitronium ions, preventing dinitro byproducts .
Limitations
-
Lower yields (30–40%) compared to the acetanilide route.
-
Requires rigorous purification via recrystallization from ethanol/water mixtures .
Industrial-Scale Continuous Flow Synthesis
Industrial production of this compound employs continuous flow reactors to enhance safety and scalability .
Process Overview
-
Reactor Design :
Tubular reactors with static mixers ensure rapid heat dissipation and homogeneous mixing. -
Conditions :
-
Residence time: 10–15 minutes.
-
Temperature: 5–10°C.
-
Pressure: 2–3 bar to maintain liquid phase.
-
-
Work-Up :
Automated neutralization and filtration systems isolate the product with >95% purity.
Table 2: Bench-Scale vs. Continuous Flow Performance
Parameter | Batch Reactor | Continuous Flow |
---|---|---|
Yield (%) | 61 | 82 |
Reaction Time (h) | 8 | 0.25 |
Byproduct Formation (%) | 12 | 3 |
Mechanistic Insights and Regioselectivity
The regioselectivity of nitration in 2-fluoroaniline derivatives is governed by electronic and steric effects:
-
Electronic Effects : The fluorine atom’s strong electron-withdrawing inductive (-I) effect deactivates the aromatic ring, directing nitration to the para position relative to the amine group .
-
Steric Effects : Steric hindrance from the acetyl group in 2-fluoroacetanilide further favors nitration at the 6-position .
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
Method | Advantages | Disadvantages |
---|---|---|
Acetanilide Route | High yield (61%), regioselective | Multi-step, time-consuming |
Direct Nitration | Fewer steps | Low yield (30–40%) |
Continuous Flow | Scalable, high purity | High capital investment |
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 2-Fluoro-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-Fluoro-6-nitroaniline serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups allow for:
- Synthesis of Dyes and Pigments: The compound is utilized in creating vibrant colors for textiles and plastics.
- Building Block for Pharmaceuticals: It is involved in synthesizing drugs that target specific biological pathways.
Biology
In biological research, this compound is employed for:
- Enzyme Interaction Studies: It acts as a probe in biochemical assays to study enzyme kinetics and interactions.
- Antimicrobial Activity: Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Medicine
Research into derivatives of this compound has indicated potential therapeutic applications:
- Anticancer Properties: Studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer cells).
- Drug Development: The compound's unique structure allows it to serve as a pharmacophore in drug design.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of a derivative of this compound against several bacterial strains. Results indicated significant inhibition, suggesting its potential use as an antibiotic lead compound.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal investigated the effects of this compound derivatives on human breast cancer cells. The findings revealed that these compounds could effectively induce apoptosis at micromolar concentrations, highlighting their potential in cancer therapy.
Mechanism of Action
The mechanism of action of 2-fluoro-6-nitroaniline in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, affecting its biological activity .
Comparison with Similar Compounds
Positional Isomers of Fluoronitroaniline
Halogen-Substituted Analogs
NMR Comparison :
- H-3 chemical shift: δ 7.2 (F) vs. δ 7.54 (Cl), reflecting fluorine’s stronger electron-withdrawing effect .
Alkyl-Substituted Derivatives
Regioselectivity :
- Methyl groups enhance steric hindrance, favoring nitro group placement at less hindered positions (e.g., 2-methyl-6-nitroaniline over 2-methyl-4-nitroaniline) .
Key Research Findings
- Reactivity: Fluorine’s inductive effect accelerates reactions in halogenated nitrobenzenes (e.g., 2-bromo-3-fluoronitrobenzene reacts 2× faster than non-fluorinated analogs) .
- Synthesis Optimization : Methods like acetanilide precursor hydrolysis improve regioselectivity but may require post-reaction purification .
- Applications : Fluoronitroaniline derivatives serve as intermediates in dyes, pharmaceuticals, and agrochemicals .
Data Discrepancies and Limitations
- Conflicting melting points for this compound (75.5–76.5°C vs.
- Toxicity data for many analogs remain unstudied, necessitating caution in handling .
Biological Activity
2-Fluoro-6-nitroaniline (CAS Number: 17809-36-8) is an organic compound characterized by a fluorine atom and a nitro group attached to an aniline ring. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its potential therapeutic uses and environmental impact.
- Molecular Formula : CHFNO
- Appearance : Light-yellow to orange powder or crystals
The biological activity of this compound can be attributed to its structural components:
- The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- The fluorine atom influences the compound's binding affinity to enzymes and receptors, which can modulate its biological effects.
Enzyme Interactions
This compound is utilized as a probe in biochemical assays to study enzyme interactions. Its ability to participate in nucleophilic aromatic substitution reactions allows it to serve as a substrate for various enzymatic processes.
Therapeutic Potential
Research into derivatives of this compound has indicated potential in developing new therapeutic agents. For instance, studies have shown that modifications to the structure can enhance antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound exhibited significant selectivity and potency in inhibiting parasite growth at sub-micromolar concentrations .
Study on Antiplasmodial Activity
In a recent study, derivatives of this compound were tested for their activity against P. falciparum. The results indicated that certain modifications increased the compound's efficacy:
- Compound A : IC = 0.4134 µM (high selectivity)
- Compound B : IC = 0.2690 µM (highest activity among tested compounds)
These findings suggest that structural variations significantly impact biological activity and selectivity .
Toxicological Considerations
The biological effects of this compound also raise concerns regarding toxicity. Nitro compounds are known for their potential toxic effects, which can manifest through various pathways:
- Cytotoxicity : Reactive intermediates formed during metabolic processes may lead to cellular damage.
- Environmental Impact : As a synthetic chemical, its persistence and bioaccumulation in ecosystems necessitate careful evaluation regarding its use in agriculture and industry .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound | Structure | Biological Activity |
---|---|---|
2-Fluoroaniline | Lacks nitro group | Less reactive |
4-Fluoro-2-nitroaniline | Nitro group in different position | Different reactivity |
2-Chloro-6-nitroaniline | Chlorine instead of fluorine | Varies in chemical properties |
The specific positioning of the fluorine and nitro groups in this compound contributes to its distinct reactivity and biological activity, making it a valuable compound for research applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-6-nitroaniline, and how can reaction conditions be optimized for higher yields?
Q. How do substituent positions (e.g., fluorine vs. chlorine) affect the reactivity of nitroaniline derivatives in nucleophilic substitution reactions?
Q. What are the challenges in achieving regioselective functionalization during the synthesis of benzotriazole derivatives from this compound?
- Methodology : Methylation of 7-fluoro-1H-benzotriazole yields three isomers (7a, 7b, 7c) due to competing N-methylation sites. Chromatographic separation and NMR analysis (e.g., δ 3.5 ppm for methyl groups) are required to isolate isomers .
Q. How do catalytic reduction conditions influence the selectivity of converting nitro groups to amines in this compound?
- Methodology : Hydrogenation with 10% Pd/C at atmospheric pressure quantitatively reduces nitro to amine (e.g., 3-fluorobenzene-1,2-diamine ). Selectivity is maintained by avoiding overpressure, which can lead to dehalogenation.
Q. How do structural modifications (e.g., alkylation, halogen substitution) impact the biological activity of this compound-based compounds?
- Methodology : Derivatives like 4-alkoxy-triazoloquinolones exhibit antitubercular activity by inhibiting mycobacterial enzymes . Activity correlates with electron-withdrawing substituents (e.g., fluorine), which enhance binding to hydrophobic enzyme pockets .
Properties
IUPAC Name |
2-fluoro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWHYGWMNMCXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170423 | |
Record name | 2-Fluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17809-36-8 | |
Record name | 2-Fluoro-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17809-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017809368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUORO-6-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E347K77NR4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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